molecular formula C25H24N4O3S B12149092 (3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12149092
M. Wt: 460.5 g/mol
InChI Key: MGPAKTKEWZDJJX-MRCUWXFGSA-N
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Description

The compound (3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo-triazole core, an indole moiety, and a propyl side chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolo-triazole core and the subsequent attachment of the indole and propyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalytic systems could be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole moieties have been shown to inhibit the growth of various bacterial strains through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways .

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureus0.47 µM
AntifungalCandida albicans0.75 µM

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Research indicates that it may act as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines .

Cell Line Inhibition (%) Reference
MCF-7 (Breast Cancer)85%
A549 (Lung Cancer)75%

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Properties : A recent investigation into a series of thiazole derivatives showed promising results against multi-drug resistant bacterial strains. The study reported a significant reduction in bacterial load in treated groups compared to controls .
  • Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that treatment with related indole derivatives led to substantial tumor regression without significant toxicity to normal tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one: stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Biological Activity

The compound (3Z)-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structural complexity suggests a diverse range of biological activities that merit detailed investigation.

Chemical Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to an indole moiety, which is known for its pharmacological significance. The presence of various substituents such as the 2-methylpropoxy group may enhance its biological properties.

Biological Activity Overview

Research into the biological activities of similar thiazolo and triazole derivatives has revealed promising antibacterial, antifungal, and anticancer properties. This section summarizes the findings related to the biological activity of the compound .

Antibacterial Activity

A study on thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated significant antibacterial activity against various strains of bacteria. Compounds similar to the one in focus showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis, indicating a potential for treating tuberculosis .

Antifungal Activity

Thiazole derivatives have also been evaluated for antifungal properties. For instance, a related series exhibited selective action against fungi such as Candida species and Gram-positive bacteria like Micrococcus luteus. In vitro tests indicated that these compounds could inhibit fungal growth effectively .

Anticancer Activity

Indole derivatives are well-known for their anticancer effects. The specific compound may exhibit similar activities due to its structural analogies with known indole-based anticancer agents. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms behind the biological activities of these compounds often involve interactions with key enzymes or cellular pathways:

  • Enzyme Inhibition : Many thiazole and triazole derivatives act as inhibitors of essential enzymes in bacterial and fungal metabolism.
  • DNA Interaction : Some compounds bind to DNA gyrase or topoisomerase enzymes, disrupting DNA replication and transcription processes critical for microbial survival .

Case Studies

Several case studies illustrate the efficacy of compounds structurally similar to this compound:

  • Study on Antitubercular Activity : A derivative demonstrated an MIC of 50 μg/mL against M. smegmatis, showcasing its potential as an antitubercular agent .
  • Antifungal Efficacy : Compounds from a related series showed significant inhibition zones against Candida species in agar diffusion tests .

Data Tables

Activity Type Tested Compound MIC (μg/mL) Reference
AntibacterialSimilar Thiazole50
AntifungalRelated IndoleVariable
AnticancerIndole DerivativeEffective

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(5Z)-2-[4-(2-methylpropoxy)phenyl]-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H24N4O3S/c1-4-13-28-19-8-6-5-7-18(19)20(23(28)30)21-24(31)29-25(33-21)26-22(27-29)16-9-11-17(12-10-16)32-14-15(2)3/h5-12,15H,4,13-14H2,1-3H3/b21-20-

InChI Key

MGPAKTKEWZDJJX-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC(C)C)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC(C)C)S3)C1=O

Origin of Product

United States

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